

# MTHFD2-IN-4 Sodium: A Technical Guide for Basic Cancer Research

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Compound of Interest		
Compound Name:	MTHFD2-IN-4 sodium	
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### Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling therapeutic target in oncology. This mitochondrial enzyme is a critical component of one-carbon metabolism, a pathway essential for the biosynthesis of nucleotides and amino acids required for rapid cell proliferation.[1][2] MTHFD2 is highly expressed in a wide range of tumors and embryonic tissues, while its expression is low or absent in most healthy adult tissues.[1] This differential expression pattern presents a therapeutic window for selectively targeting cancer cells. Elevated MTHFD2 expression is often correlated with poor prognosis in various cancers, including breast, colorectal, and lung cancer.[1] MTHFD2-IN-4 sodium, a potent and selective inhibitor of MTHFD2 with a tricyclic coumarin scaffold, represents a promising chemical tool for investigating the role of MTHFD2 in cancer biology and for the development of novel anticancer therapies.[3] This guide provides an in-depth overview of the core technical aspects of utilizing MTHFD2-IN-4 sodium in a basic cancer research setting.

### **Mechanism of Action**

MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent dehydrogenation of methylenetetrahydrofolate to methenyltetrahydrofolate and the subsequent cyclohydrolysis of methenyltetrahydrofolate to 10-formyltetrahydrofolate.[2] These reactions are crucial for the production of one-carbon units within the mitochondria, which are then exported to the cytoplasm to fuel de novo purine and thymidylate synthesis.







By inhibiting MTHFD2, **MTHFD2-IN-4 sodium** disrupts the mitochondrial one-carbon metabolic pathway. This leads to a depletion of the nucleotide pools necessary for DNA replication and repair, ultimately causing cell cycle arrest and apoptosis in cancer cells.[4] Furthermore, inhibition of MTHFD2 can induce replication stress and DNA damage, highlighting a functional link between cancer metabolism and genomic stability.[4] Interestingly, some studies suggest that MTHFD2 may also possess non-enzymatic functions related to RNA processing and translation, which could also be affected by inhibitor binding.[5][6]

## **Quantitative Data**

The following tables summarize the key quantitative data for MTHFD2 inhibitors, with a focus on compounds with a similar scaffold to **MTHFD2-IN-4 sodium**, such as DS18561882.

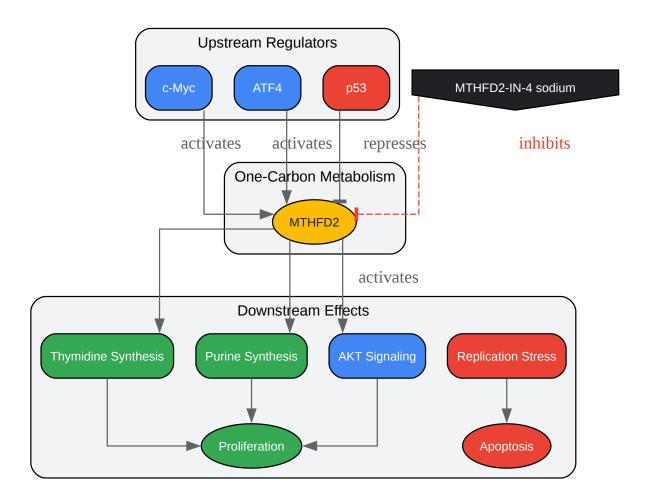


Inhibitor	Target(s)	IC50 (μM)	Cell-Based Activity (GI50, µM)	Notes
DS18561882	MTHFD2	0.0063	0.14 (MDA-MB- 231)	Potent, isozyme-selective, and orally available with in vivo antitumor activity. [7][8]
MTHFD1	0.57	Over 90-fold selectivity for MTHFD2 over MTHFD1.		
LY345899	MTHFD2	0.663	Not Reported	Folate analog, also inhibits MTHFD1.[9][10]
MTHFD1	0.096	Less selective for MTHFD2.		
Compound 16e	MTHFD2	0.066	0.72 (MOLM-14)	Potent and selective with in vivo efficacy in AML models.[11]
MTHFD1	1.79	High selectivity for MTHFD2.		

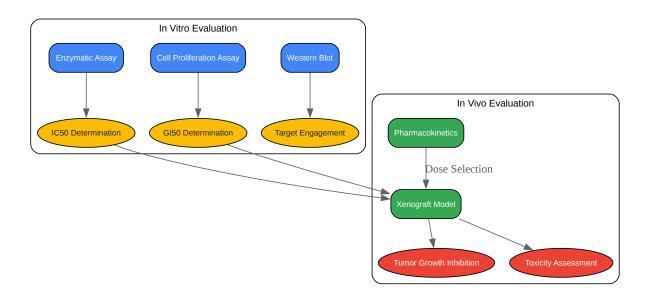
# **Signaling Pathways**

MTHFD2 is implicated in several key signaling pathways that are often dysregulated in cancer. Inhibition of MTHFD2 can modulate these pathways, leading to anticancer effects.









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